2-(4-Acetamido-3-nitrophenyl)acetic acid
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Overview
Description
2-(4-Acetamido-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C10H10N2O5. It is characterized by the presence of an acetamido group, a nitro group, and a phenylacetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Acetamido-3-nitrophenyl)acetic acid can be synthesized through a multi-step process involving the nitration of phenylacetic acid, followed by acetylation and subsequent reactions to introduce the acetamido group. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamido-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(4-Acetamido-3-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(4-Acetamido-3-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The acetamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure but lacks the acetamido group.
2-Nitrophenylacetic acid: Contains a nitro group but differs in the position of the substituents.
4-Acetamidobenzoic acid: Contains an acetamido group but lacks the nitro group
Uniqueness
2-(4-Acetamido-3-nitrophenyl)acetic acid is unique due to the presence of both the acetamido and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-acetamido-3-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-3-2-7(5-10(14)15)4-9(8)12(16)17/h2-4H,5H2,1H3,(H,11,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOPHZTNJHKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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